2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
CAS No.:
Cat. No.: VC8533640
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O5S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C19H21N3O5S/c23-28(24,15-5-2-1-3-6-15)19-18(20-8-9-22-10-13-25-14-11-22)27-17(21-19)16-7-4-12-26-16/h1-7,12,20H,8-11,13-14H2 |
| Standard InChI Key | FRJXHQZNUPJVOW-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound belonging to the oxazole class of heterocyclic compounds. This compound is characterized by its unique structural components, including a furyl ring, a morpholin-4-ylethyl amino group, and a phenylsulfonyl moiety attached to an oxazole core. The presence of these diverse functional groups suggests potential biological activity and pharmacological interest.
Synthesis and Characterization
The synthesis of 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step reactions, including the formation of the oxazole ring and the introduction of the furyl and phenylsulfonyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
While specific biological activity data for 2-(2-Furyl)-5-[(2-morpholin-4-ylethyl)amino]-4-(phenylsulfonyl)-1,3-oxazole is limited, compounds with similar structural features have shown potential in various therapeutic areas, including anticancer and anti-inflammatory activities. The presence of the morpholin-4-ylethyl amino group may enhance interactions with biological targets, suggesting potential for drug development.
Table 2: Potential Biological Activities of Related Compounds
| Compound Feature | Potential Activity |
|---|---|
| Oxazole Core | Antimicrobial, anticancer |
| Morpholin-4-ylethyl Group | Enhanced solubility and bioavailability |
| Phenylsulfonyl Moiety | Inhibition of enzymes or receptors |
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